molecular formula C8H5BrF3NO2 B1294250 3-Bromo-4-(trifluoromethoxy)benzamide CAS No. 914636-29-6

3-Bromo-4-(trifluoromethoxy)benzamide

Cat. No. B1294250
M. Wt: 284.03 g/mol
InChI Key: MHJZOZPUSPCZSC-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzamide is a compound that is part of a broader class of benzamide derivatives, which are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, trifluoromethyl, and benzamide groups are discussed, which can provide insights into the chemical behavior and properties of 3-Bromo-4-(trifluoromethoxy)benzamide.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the introduction of fluorinated substituents to improve pharmacological properties, as seen in the synthesis of a series of 3-benzyl-5-indolecarboxamides . The key step in the synthesis of these compounds can involve diastereoselective alkylation, which is used to establish chirality in the amide substituent, leading to high enantiomeric purity . Although the synthesis of 3-Bromo-4-(trifluoromethoxy)benzamide is not explicitly described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives, providing detailed information about molecular geometry . For instance, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined to crystallize in a triclinic system . Similarly, the crystal structures of 2-bromo-N-(2,4-difluorobenzyl)benzamide and other halogenated benzamides have been elucidated, revealing the influence of halogen substituents on molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of halogen and trifluoromethyl groups. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O leads to both addition-elimination and substitution products, demonstrating the versatility of such compounds in chemical reactions . The reactivity of these compounds can be further explored through their interactions with other chemical species, such as in the formation of organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of halogen atoms and trifluoromethyl groups can significantly affect properties such as melting point, solubility, and reactivity. Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and to understand the electronic structure of the compounds . For instance, the antioxidant properties of a benzamide derivative were determined using DPPH free radical scavenging tests, indicating potential biological activity .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P271, P260, and P280 . Always handle with appropriate safety measures.

properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJZOZPUSPCZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650432
Record name 3-Bromo-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethoxy)benzamide

CAS RN

914636-29-6
Record name 3-Bromo-4-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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